molecular formula C16H22N2O3S B5562733 8-methoxy-N,N-dipropylquinoline-5-sulfonamide

8-methoxy-N,N-dipropylquinoline-5-sulfonamide

Cat. No.: B5562733
M. Wt: 322.4 g/mol
InChI Key: JEJASJLRKGHRFS-UHFFFAOYSA-N
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Description

8-methoxy-N,N-dipropylquinoline-5-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the sulfonamide group in the structure enhances its potential for various biological applications.

Preparation Methods

The synthesis of 8-methoxy-N,N-dipropylquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with N,N-dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 8-methoxyquinoline-5-sulfonyl chloride.

    Reagent: N,N-dipropylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-methoxy-N,N-dipropylquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

8-methoxy-N,N-dipropylquinoline-5-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-methoxy-N,N-dipropylquinoline-5-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

8-methoxy-N,N-dipropylquinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:

    8-hydroxyquinoline-5-sulfonamide: Known for its antibacterial and anticancer activities.

    8-methoxyquinoline-5-sulfonyl chloride: Used as an intermediate in the synthesis of various quinoline derivatives.

    N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide: Exhibits high activity against cancer cell lines and bacterial strains.

Properties

IUPAC Name

8-methoxy-N,N-dipropylquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-11-18(12-5-2)22(19,20)15-9-8-14(21-3)16-13(15)7-6-10-17-16/h6-10H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJASJLRKGHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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